Cas no 64374-69-2 (Bicyclo[1.1.0]butane-1,2,2-tricarboxylic acid, trimethyl ester)

Bicyclo[1.1.0]butane-1,2,2-tricarboxylic acid, trimethyl ester structure
64374-69-2 structure
Product Name:Bicyclo[1.1.0]butane-1,2,2-tricarboxylic acid, trimethyl ester
CAS No:64374-69-2
MF:C10H12O6
MW:228.198683738708
CID:389814
PubChem ID:71371865
Update Time:2025-04-19

Bicyclo[1.1.0]butane-1,2,2-tricarboxylic acid, trimethyl ester Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[1.1.0]butane-1,2,2-tricarboxylic acid, trimethyl ester
    • trimethyl bicyclo[1.1.0]butane-2,2,3-tricarboxylate
    • DTXSID40794774
    • 64374-69-2
    • Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate
    • Inchi: 1S/C10H12O6/c1-14-6(11)9-4-5(9)10(9,7(12)15-2)8(13)16-3/h5H,4H2,1-3H3
    • InChI Key: KKTWUJKMBIZRDX-UHFFFAOYSA-N
    • SMILES: O(C)C(C12CC1C2(C(=O)OC)C(=O)OC)=O

Computed Properties

  • Exact Mass: 228.06338810g/mol
  • Monoisotopic Mass: 228.06338810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 78.9Ų
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